molecular formula C6H5ClN2O B8791552 2-Chloro-1-(pyrimidin-2-yl)ethanone

2-Chloro-1-(pyrimidin-2-yl)ethanone

Cat. No. B8791552
M. Wt: 156.57 g/mol
InChI Key: VMWAQWAHPRVJOD-UHFFFAOYSA-N
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Patent
US06852731B2

Procedure details

2-{2-Chloro-1-[(triisopropylsilyl)oxy]ethenyl}pyrimidine (19.4 g, 62.2 mmol) was dissolved in acetonitrile (90 ml) and treated with 48% HF (10 ml) for 4 hr. Sat. sodium bicarbonate solution (ca. 250 ml) was then added carefully to pH7 and the mixture extracted with CH2Cl2 (3×200 ml). After drying (Na2SO4), filtration and evaporation two oils were obtained, the upper colorless oil was decanted off and discarded and the lower oil crystallized to an oily solid. Chromatography over silica gel (500 g) eluting with 2.5% MeOH—CHCl3 gave the product as a pale yellow solid (6.50 g) mp:73-80°.
Name
2-{2-Chloro-1-[(triisopropylsilyl)oxy]ethenyl}pyrimidine
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]=[C:3]([C:15]1[N:20]=[CH:19][CH:18]=[CH:17][N:16]=1)[O:4][Si](C(C)C)(C(C)C)C(C)C.C(=O)(O)[O-].[Na+]>C(#N)C>[Cl:1][CH2:2][C:3]([C:15]1[N:20]=[CH:19][CH:18]=[CH:17][N:16]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
2-{2-Chloro-1-[(triisopropylsilyl)oxy]ethenyl}pyrimidine
Quantity
19.4 g
Type
reactant
Smiles
ClC=C(O[Si](C(C)C)(C(C)C)C(C)C)C1=NC=CC=N1
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with 48% HF (10 ml) for 4 hr
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with CH2Cl2 (3×200 ml)
CUSTOM
Type
CUSTOM
Details
After drying
FILTRATION
Type
FILTRATION
Details
(Na2SO4), filtration
CUSTOM
Type
CUSTOM
Details
evaporation two oils
CUSTOM
Type
CUSTOM
Details
were obtained
CUSTOM
Type
CUSTOM
Details
the upper colorless oil was decanted off
CUSTOM
Type
CUSTOM
Details
the lower oil crystallized to an oily solid
WASH
Type
WASH
Details
Chromatography over silica gel (500 g) eluting with 2.5% MeOH—CHCl3

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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